Chitohexaose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

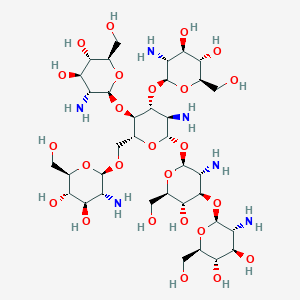

(2R,3S,4R,5R,6R)-5-amino-6-[[(2R,3S,4R,5R,6S)-5-amino-6-[(2S,3R,4R,5S,6R)-3-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N6O25/c37-13-24(53)19(48)7(1-43)58-31(13)57-6-12-28(64-32-14(38)25(54)20(49)8(2-44)59-32)30(66-34-16(40)27(56)22(51)10(4-46)61-34)18(42)36(63-12)67-35-17(41)29(23(52)11(5-47)62-35)65-33-15(39)26(55)21(50)9(3-45)60-33/h7-36,43-56H,1-6,37-42H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKESYGFNPLIPQF-GXRNKMMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)N)N)N)OC5C(C(C(C(O5)CO)O)O)N)OC6C(C(C(C(O6)CO)O)O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N6O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217688 | |

| Record name | Chitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6734-92-5 | |

| Record name | Chitohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activities of Chitohexaose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted biological activities of chitohexaose, a well-defined chitooligosaccharide. This compound has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-cancer, immunomodulatory, and anti-angiogenic properties. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activities, and visualizes the underlying signaling pathways.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with significant potential for therapeutic applications. The following tables summarize the quantitative data from various studies, highlighting its efficacy in different experimental models.

Table 1: Anti-Inflammatory and Immunomodulatory Activity of this compound

| Cell Line/Model | Treatment | Concentration/Dose | Effect | Reference |

| Murine Macrophages | This compound + LPS | Not Specified | Inhibition of LPS-induced TNF-α, IL-1β, and IL-6 production | [1] |

| Human Monocytes | This compound + LPS | Not Specified | Inhibition of LPS-induced TNF-α, IL-1β, and IL-6 production | [1] |

| Human PBMCs | AVR-25 (this compound analog) | 8 - 80 µM | Modulation of pro- and anti-inflammatory cytokines | [2] |

| Human PBMCs | AVR-25 (this compound analog) + LPS (100 ng/mL) | 160 µM | Decreased expression of IL-6 and TNF-α | [2] |

| Human PBMCs | AVR-25 (this compound analog) | Not Specified | Induction of IL-10 production | [2] |

| Aged Human Subjects | Free Amine Chitooligosaccharides (FACOS) | 5.1 g/day for 8 weeks | Decreased serum levels of IL-1β and TNF-α | [3] |

| Aged Human Subjects | Free Amine Chitooligosaccharides (FACOS) | 5.1 g/day for 8 weeks | Significantly higher serum levels of IL-12 and IFN-γ | [3] |

| RAW 264.7 Macrophages | This compound (COS6) + LPS | Not Specified | Over 50% reduction in mRNA levels of iNOS, IL-6, and IL-1β, and production of IL-6 and TNF-α | [4] |

Table 2: Anti-Cancer Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| Human Gastric Carcinoma (MGC803) | Not Specified | 5.3 µg/mL (chitosan nanoparticles) | [5] |

| Note: Specific IC50 values for this compound against various cancer cell lines are not extensively reported in the provided search results. The data often pertains to general chitooligosaccharides (COS) or chitosan (B1678972) nanoparticles. |

Table 3: Anti-Angiogenic Activity of this compound

| Assay Model | Treatment | Concentration/Dose | Effect | Reference |

| Chick Chorioallantoic Membrane (CAM) | Deacetylated this compound | 6.25 - 50 µ g/egg | Dose-dependent inhibition of angiogenesis | [6] |

| Tumor-induced ECV304 cells | Deacetylated this compound | Dose-dependent | Inhibition of proliferation and migration | [6] |

| ECV304 cells | Deacetylated this compound | Not Specified | Down-regulation of VEGF and uPA mRNA expression; Up-regulation of TIMP-1 mRNA expression | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Cell Viability and Cytotoxicity Assessment: MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells or other cell types.

Materials:

-

Target cells (e.g., cancer cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (sterile solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound solutions at various concentrations to the wells. Include a vehicle control (medium only) and a positive control for cytotoxicity if desired.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantification of Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or biological fluids following treatment with this compound.

Materials:

-

Cell culture supernatants or serum samples

-

Commercially available ELISA kits for the specific cytokines of interest (e.g., human or murine TNF-α, IL-6, IL-10)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Protocol:

-

Plate Preparation: Prepare the ELISA plate according to the kit manufacturer's instructions. This typically involves coating the wells with a capture antibody.

-

Sample and Standard Preparation: Prepare a standard curve using the recombinant cytokine standards provided in the kit. Dilute the samples (cell culture supernatants or serum) as necessary with the assay diluent.

-

Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

-

Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate as per the protocol.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the samples.

Gene Expression Analysis: Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of target genes (e.g., VEGF, MMP-9, TIMP-1, iNOS, IL-6) in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

DNase I

-

Reverse transcription kit (with oligo(dT) or random primers)

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Forward and reverse primers for target and reference genes (e.g., GAPDH, β-actin)

-

Real-time PCR system

Protocol:

-

RNA Isolation: Lyse the cells and isolate total RNA using an RNA extraction kit according to the manufacturer's protocol.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be between 1.8 and 2.0).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

qPCR Amplification: Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The expression of the target gene is normalized to the expression of a stable reference gene.

Analysis of Signaling Protein Activation: Western Blotting

Objective: To detect the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, MAPKs) affected by this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification: Lyse the cells in lysis buffer and determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

In Vivo Angiogenesis Assessment: Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the pro- or anti-angiogenic effects of this compound in a living system.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile PBS

-

This compound solution (sterile)

-

Thermanox coverslips or sterile filter paper discs

-

Ethanol (70%)

-

Sterile forceps and scissors

-

Stereomicroscope with a digital camera

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.

-

Windowing the Egg: On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.

-

Sample Application: Prepare the this compound solution at the desired concentrations. Saturate a sterile Thermanox coverslip or filter paper disc with the this compound solution and place it on the CAM. Use PBS as a negative control.

-

Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.

-

Observation and Imaging: After incubation, open the window and observe the area around the implant under a stereomicroscope. Capture images of the blood vessels.

-

Data Analysis: Quantify the angiogenic response by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined area around the implant. A decrease in blood vessel formation compared to the control indicates anti-angiogenic activity.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general workflow for investigating the compound's effects.

Caption: this compound interaction with TLR4 and activation of the NF-κB signaling pathway.

Caption: General experimental workflow for investigating the biological activities of this compound.

References

- 1. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of chitooligosaccharides on serum cytokine levels in aged subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potent angiogenic inhibition effects of deacetylated this compound separated from chitooligosaccharides and its mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Chitohexaose: A Comprehensive Technical Guide on its Structure, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitohexaose is a well-defined oligosaccharide derived from chitin (B13524), the second most abundant polysaccharide in nature after cellulose. As a hexamer of glucosamine (B1671600), it belongs to the class of chitooligosaccharides (COS), which have garnered significant scientific interest due to their enhanced solubility and biological activity compared to their parent polymers, chitin and chitosan (B1678972). This technical guide provides an in-depth overview of the structure, chemical properties, and biological functions of this compound, with a focus on its potential applications in research and drug development. The information presented herein is supported by detailed experimental protocols and visual representations of key biological pathways.

Structure and Chemical Properties

This compound is a linear oligosaccharide consisting of six β-(1→4) linked D-glucosamine (GlcN) units. Its fully N-acetylated counterpart is known as hexa-N-acetylthis compound. The presence of free amino groups in the deacetylated form is crucial for its solubility and biological activities.

Molecular Structure

The fundamental repeating unit of this compound is 2-amino-2-deoxy-β-D-glucopyranose. The β-(1→4) glycosidic bonds link the C1 of one glucosamine unit to the C4 of the adjacent unit, forming a linear chain.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₃₆H₆₈N₆O₂₅ | [1][2] |

| Molecular Weight | 984.95 g/mol | [1][2] |

| Exact Mass | 984.42341168 Da | [2] |

| Solubility | Soluble in water. The solubility of chitooligosaccharides generally increases with decreasing molecular weight. Chitosan, its parent polymer, is soluble in mildly acidic aqueous environments (typically below pH 6.0) but not in pure water or common organic solvents.[3] | |

| Stability | Stable under refrigeration (2-8 °C).[4] Long-term storage is recommended under inert conditions and at low temperatures (e.g., -20°C) to prevent autooxidation.[5] The stability of chitosan solutions is affected by temperature and pH, with degradation occurring at higher temperatures and extreme pH values.[4][6] | |

| Hydrogen Bond Donor Count | 20 | [1] |

| Hydrogen Bond Acceptor Count | 31 | [1] |

| Rotatable Bond Count | 16 | [1] |

Experimental Protocols

This section provides detailed methodologies for the preparation, purification, characterization, and biological evaluation of this compound.

Preparation of this compound by Enzymatic Hydrolysis of Chitosan

This compound is typically prepared by the controlled enzymatic hydrolysis of chitosan.

Materials:

-

High molecular weight chitosan

-

Chitosanase (e.g., from Streptomyces griseus)

-

Acetic acid

-

Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.5)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Deionized water

Protocol:

-

Preparation of Chitosan Solution: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained. Adjust the pH to 5.5 with a sodium hydroxide (B78521) solution.

-

Enzymatic Hydrolysis: Add chitosanase to the chitosan solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with constant stirring for a predetermined time to achieve the desired degree of hydrolysis.[7]

-

Reaction Termination: Inactivate the enzyme by heating the reaction mixture to 100°C for 10 minutes.

-

Monitoring Hydrolysis: The production of reducing sugars can be monitored using the DNS method.[8]

-

Neutralization and Concentration: Neutralize the hydrolysate with a sodium hydroxide solution and concentrate it using a rotary evaporator.

Purification of this compound

Purification of this compound from the crude hydrolysate is typically achieved using chromatographic techniques.

2.2.1. Size-Exclusion Chromatography (SEC)

Materials:

-

Crude chitooligosaccharide mixture

-

Deionized water (as mobile phase)

-

SEC column (e.g., Bio-Gel P-6)

-

Refractive index (RI) detector

Protocol:

-

Column Equilibration: Equilibrate the SEC column with deionized water at a constant flow rate.

-

Sample Injection: Dissolve the crude chitooligosaccharide mixture in deionized water and inject it into the column.

-

Elution and Fraction Collection: Elute the sample with deionized water. Collect fractions at regular intervals.

-

Analysis: Analyze the collected fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product.[9]

2.2.2. Ion-Exchange Chromatography (IEC)

Materials:

-

Partially purified this compound

-

Sodium acetate buffer (e.g., 20 mM, pH 5.0)

-

Sodium chloride (NaCl)

-

Cation-exchange column (e.g., CM-Sephadex)

-

UV or RI detector

Protocol:

-

Column Equilibration: Equilibrate the cation-exchange column with the sodium acetate buffer.

-

Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove unbound components.

-

Elution: Elute the bound chitooligosaccharides with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

-

Fraction Collection and Analysis: Collect fractions and analyze for this compound content.

-

Desalting and Lyophilization: Pool the pure fractions, desalt if necessary (e.g., by dialysis or SEC), and lyophilize.[9]

Characterization of this compound

2.3.1. High-Performance Liquid Chromatography (HPLC)

System:

-

Column: Amino-bonded silica (B1680970) column (e.g., Varian AX-5) or a C18 column for derivatized samples.[10][11]

-

Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) acetate buffer is commonly used.[11]

-

Detector: Refractive Index (RI) or UV detector (for derivatized samples).

Protocol:

-

Prepare a standard solution of this compound and the sample solution in the mobile phase.

-

Inject the solutions into the HPLC system.

-

Run the analysis under optimized chromatographic conditions.

-

Identify and quantify this compound by comparing the retention time and peak area with the standard.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Protocol:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and to confirm the glycosidic linkages and stereochemistry.[10]

Biological Activity Assays

2.4.1. Antimicrobial Activity Assay (Microdilution Method)

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microplates

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in the appropriate broth.

-

Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 10⁵ CFU/mL for bacteria).[12]

-

Add the inoculum to each well.

-

Include positive (inoculum only) and negative (broth only) controls.

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits microbial growth.[12]

2.4.2. In Vitro Anti-inflammatory Assay

Cell Line:

-

RAW 264.7 murine macrophage cell line

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.[13]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a promising candidate for various biomedical applications.

Anti-tumor Activity

This compound has been shown to possess anti-tumor properties. It can inhibit the proliferation of certain cancer cell lines, such as the human lung adenocarcinoma cell line A549.[5] This effect is partly mediated by the downregulation of key proteins involved in cell cycle progression and apoptosis.

Signaling Pathway: Regulation of Cyclin D1 and Bcl-xL

This compound has been demonstrated to downregulate the mRNA expression of cyclin D1 and the anti-apoptotic protein Bcl-xL.[5] The downregulation of cyclin D1 can lead to cell cycle arrest, thereby inhibiting tumor cell proliferation. The reduction in Bcl-xL levels can promote apoptosis, leading to cancer cell death.

Anti-inflammatory Activity

Chitooligosaccharides, including this compound, have demonstrated significant anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[14] This activity is mediated, in part, through the modulation of the NF-κB signaling pathway.

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chitooligosaccharides can interfere with this pathway, leading to a reduction in the inflammatory response.

References

- 1. The Preparation and Characterization of Chitooligosaccharide–Polylactide Polymers, and In Vitro Release of Microspheres Loaded with Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Controllable preparation of chitosan oligosaccharides via a recombinant chitosanase from marine Streptomyces lydicus S1 and its potential application on preservation of pre-packaged tofu [frontiersin.org]

- 8. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of Chitosan Oligosaccharides with Special Attention to Antiparasitic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rutin–chitooligosaccharide complex: Comprehensive evaluation of its anti-inflammatory and analgesic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of Preparation Methods of Chitooligosaccharides on Their Physicochemical Properties and Their Anti-Inflammatory Effects in Mice and in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Chitohexaose in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitohexaose, a hexamer of β-1,4-linked N-acetyl-D-glucosamine, is a bioactive oligosaccharide derived from chitin (B13524). It functions as a potent modulator of various biological processes in a diverse range of organisms, from plants to mammals. In plants, it is recognized as a Pathogen-Associated Molecular Pattern (PAMP), triggering a cascade of defense responses known as PAMP-Triggered Immunity (PTI). In mammalian systems, this compound exhibits significant immunomodulatory effects, including anti-inflammatory and antitumor activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

This compound as an Elicitor of Plant Defense Responses

This compound is a well-documented elicitor of innate immunity in plants.[1] Its perception by plant cells initiates a signaling cascade that leads to the activation of a wide array of defense mechanisms.

Perception and Signal Transduction

In plants, this compound is recognized by plasma membrane-localized pattern recognition receptors (PRRs), typically containing LysM domains.[2] This recognition event triggers a series of downstream signaling events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of a mitogen-activated protein kinase (MAPK) cascade.[2][3] This signaling ultimately leads to the transcriptional reprogramming of the plant cell, resulting in the expression of defense-related genes.[4][5]

Quantitative Data on Elicitor Activity

The elicitor activity of this compound and its acetylated form has been quantified in various plant systems. The following tables summarize key findings.

Table 1: Comparative Elicitor Activity of this compound and N-Acetylthis compound in Rice Suspension Cultures

| Elicitor | Defense Response Measured | Effective Concentration | Key Findings & Comparison |

| N-Acetylthis compound | Extracellular Chitinase (B1577495) Induction | > 0.01 µg/mL (Maximum effect at 1 µg/mL) | Highly effective at low concentrations.[6] |

| Laminarihexaose | Extracellular Chitinase Induction | Requires ~10x higher concentration than N-acetylthis compound for maximum effect | Effective, but significantly less potent than N-acetylthis compound for chitinase induction.[6] |

| This compound | Extracellular Chitinase Induction | Not specified | Described as "not very effective" in inducing chitinase activity compared to its acetylated form.[6] |

| N-Acetylthis compound | L-Phenylalanine Ammonia-Lyase (PAL) Induction | Biphasic dose-response: Phase 1 (0.01 to 1 µg/mL), Phase 2 (3 to 300 µg/mL) | Acts as a potent elicitor of PAL activity.[6] |

Table 2: Effect of this compound and Other Chitin Oligomers on Gene Expression in Linum album Cell Cultures

| Treatment | Gene | Fold Increase in Expression (Day 3) |

| This compound (CH6) | PAL | ~1.8 |

| CCR | ~1.5 | |

| CAD | ~1.9 | |

| PLR | ~2.9 | |

| Hexa-N-Acetyl-Chitohexaose (CHIT6) | PAL | ~1.7 |

| CCR | ~1.5 | |

| CAD | ~1.6 | |

| PLR | ~2.0 | |

| Chitopentaose (CH5) | PLR | ~2.0 |

Data adapted from Esmaeilzadeh et al. (2014).[7]

Table 3: Transient Upregulation of Defense-Associated Genes in Citrus Leaves 1 Hour After Hexaacetyl-Chitohexaose (HC) Treatment

| Gene | Function | Fold Change vs. Control |

| WRKY22 | PTI marker | Upregulated |

| GST1 | PTI marker | Upregulated |

| RAR1 | PTI and ETI perception and signaling | Upregulated |

| EDS1 | PTI and ETI perception and signaling | Upregulated |

| PAL1 | Salicylic acid biosynthesis | Upregulated |

| NPR2 | Salicylic acid signaling | Upregulated |

| ICS1 | Salicylic acid biosynthesis | Downregulated |

Data is qualitative as presented in the source.[5]

Immunomodulatory Effects of this compound in Mammalian Systems

This compound and other chitooligosaccharides (COS) have demonstrated significant immunomodulatory activities in mammalian cells, particularly macrophages.[8]

Interaction with Receptors and Signaling Pathways

In mammalian macrophages, this compound has been shown to interact with Toll-like receptors (TLRs), specifically TLR2 and TLR4, as well as the Mannose Receptor (MR).[8] This interaction can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of various cytokines and other immune mediators.

Quantitative Data on Immunomodulatory Effects

This compound has been shown to modulate the expression and production of key inflammatory mediators.

Table 4: Effect of this compound (COS6) on LPS-Induced Gene Expression and Cytokine Production in Macrophages

| Parameter | Effect of this compound (COS6) | Reduction Percentage |

| mRNA Levels | ||

| iNOS | Reduced | > 50% |

| IL-6 | Reduced | > 50% |

| IL-1β | Reduced | > 50% |

| Protein Production | ||

| IL-6 | Reduced | > 50% |

| TNF-α | Reduced | > 50% |

Data adapted from Chen et al. (2022) and Leal et al. (2025) as cited in a review.[8]

Enzymatic Degradation of this compound

This compound is a substrate for various chitinolytic enzymes, which play crucial roles in nutrient cycling and biological interactions.

Enzymes Involved in this compound Degradation

Chitinases (EC 3.2.1.14) and β-N-acetylhexosaminidases (EC 3.2.1.52) are the primary enzymes responsible for the degradation of chitin and its oligomers, including this compound.[9][10] Chitinases can act as endo- or exo-enzymes, breaking down the polymer into smaller oligosaccharides, while β-N-acetylhexosaminidases cleave terminal N-acetylglucosamine residues.[9]

References

- 1. CitrusGreening.org [citrusgreening.org]

- 2. Phytoalexin Assay - Lifeasible [lifeasible.com]

- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ENY2117/IN1439: A Non-Technical Introduction to Electropenetrography and Its Application with Asian Citrus Psyllid as an Example [edis.ifas.ufl.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Chitohexaose

Introduction

This compound, a well-defined chitooligosaccharide (COS) composed of six β-(1→4)-linked N-acetyl-D-glucosamine units, is a molecule of significant interest in the fields of biochemistry, immunology, and drug development. Derived from chitin (B13524), the second most abundant biopolymer on Earth, this compound acts as a potent signaling molecule.[1] In plants, it is recognized as a Microbe-Associated Molecular Pattern (MAMP), triggering robust innate immune and defense responses.[1][2] Its ability to modulate cellular signaling pathways in both plants and mammals makes it a valuable tool for research and a potential candidate for various therapeutic applications.[1]

This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. Due to the limited availability of direct quantitative data in public literature, this document emphasizes the foundational principles governing these properties, summarizes available qualitative information, and provides detailed experimental protocols for their precise determination in a laboratory setting.

This compound Solubility Profile

The solubility of this compound is primarily dictated by the extensive network of intramolecular and intermolecular hydrogen bonds characteristic of oligosaccharides. Its behavior is influenced by the degree of polymerization (DP), solvent polarity, and temperature. Generally, the aqueous solubility of chitooligosaccharides decreases as the degree of polymerization increases.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various laboratory solvents is not extensively documented in publicly available literature. The table below provides a qualitative summary based on the known properties of similar oligosaccharides. Researchers are strongly advised to determine solubility experimentally for their specific applications and conditions.

| Solvent | Formula | Type | Reported this compound Solubility (Ambient Temp.) | Citation |

| Water | H₂O | Polar Protic | Low to Sparingly Soluble (Qualitative) | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble (COS up to DP 7 are generally soluble) | [3] |

| Acetic Acid (dilute aq.) | CH₃COOH | Polar Protic | Soluble (Parent polymer chitosan (B1678972) is soluble in dilute acid) | [4] |

| Ethanol | C₂H₅OH | Polar Protic | Very Low to Insoluble | [3] |

Experimental Protocol: Solubility Determination (Equilibrium Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

A. Materials and Equipment:

-

This compound (high purity powder)

-

Solvent of interest (e.g., deionized water, DMSO)

-

Analytical balance

-

Sealed vials (e.g., 2 mL glass vials with screw caps)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of handling the vials

-

Micropipettes

-

Syringe filters (0.22 µm)

-

Analytical quantification system (e.g., HPLC with Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), or a colorimetric assay)

B. Procedure:

-

Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. Ensuring an excess of solid material is critical to achieve saturation.

-

Initial Mixing: Tightly cap the vial and agitate it vigorously using a vortex mixer for 2-3 minutes to disperse the solid.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant without disturbing the pellet. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.

-

Dilution: Perform a series of accurate dilutions of the filtered supernatant with the same solvent to bring the this compound concentration into the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted samples to determine the concentration of dissolved this compound. An HPLC-RID system is often suitable for this purpose. A calibration curve must be generated using standard solutions of this compound with known concentrations.

-

Calculation: Calculate the concentration of this compound in the original undiluted supernatant, accounting for all dilution factors. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.[3][5]

Visualization: Solubility Determination Workflow

Caption: Workflow for determining this compound solubility.

This compound Stability Profile

The stability of this compound is critical for its storage, handling, and application. Degradation can occur through hydrolysis of the glycosidic bonds, influenced primarily by temperature and pH.

Thermal Stability

Thermogravimetric analysis (TGA) of chitin and chitosan provides insights into the expected thermal stability of this compound. The decomposition of these polymers generally occurs in a single major step.[4] Chitin, the acetylated parent polymer, shows an initial decomposition temperature of around 276°C, while chitosan's decomposition begins at a slightly lower temperature of approximately 255°C.[4] The decomposition of this compound is expected to occur within this range, involving depolymerization reactions.[4]

| Parameter | Chitin | Chitosan | Expected for this compound | Citation |

| Initial Decomposition Temp. (Tᵢ) | ~312.9 °C (Cellulose for comparison) | ~254.6 °C | In the range of 250-300°C | [4] |

| Peak Decomposition Temp. | ~380 °C | ~296 °C | Expected to be closer to Chitin's | [4] |

| Degradation Mechanism | Endothermic Depolymerization | Exothermic Depolymerization | Endothermic Depolymerization | [4] |

pH and Hydrolytic Stability

This compound is susceptible to acid-catalyzed hydrolysis. Studies on the acid hydrolysis of chitin to produce oligosaccharides show that higher acid concentrations and temperatures facilitate the breakdown of larger fragments into smaller ones.[6] This indicates that this compound is unstable in strong acidic conditions, particularly when heated. Conversely, it exhibits greater stability in neutral and alkaline solutions at ambient temperatures.

Experimental Protocol: Stability Analysis by HPLC

This protocol describes a method to assess the stability of this compound under specific pH and temperature conditions over time by monitoring its degradation.

A. Materials and Equipment:

-

This compound stock solution of known concentration

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable column and detector (e.g., reversed-phase amino column with UV or RID detection)

-

Vials for sample incubation

-

Autosampler vials for HPLC analysis

B. Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers to be tested.

-

Incubation: Aliquot these solutions into multiple sealed vials for each condition (pH/temperature combination). Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 50°C). One vial per time point is required for each condition.

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition. Immediately stop any further degradation by cooling the sample (if heated) and adjusting the pH to neutral if necessary.

-

HPLC Analysis:

-

System: Use an HPLC system equipped with a column suitable for oligosaccharide separation, such as a LiChrospher 100 NH2 column.[6]

-

Mobile Phase: An isocratic or gradient mobile phase of acetonitrile (B52724) and water is typically used. A common starting point is a 75/25 (v/v) ratio of acetonitrile to water.[6][7]

-

Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 205 nm) or a Refractive Index Detector (RID).[6]

-

Analysis: Inject the sample from each time point. The degradation of this compound is quantified by the decrease in its corresponding peak area over time. The appearance of new peaks corresponding to smaller degradation products can also be monitored.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each condition.

-

Determine the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each set of conditions.

-

Visualization: Stability Analysis Workflow

Caption: Workflow for assessing this compound stability.

Biological Activity: Plant Defense Signaling

This compound is a potent elicitor of defense mechanisms in plants.[8] It is recognized by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade that leads to an immune response.

The primary receptors for chitin fragments in plants like Arabidopsis thaliana are Lysin Motif (LysM) domain-containing receptor-like kinases (RLKs) and proteins (RLPs).[1] The key components are AtCERK1 (Chitin Elicitor Receptor Kinase 1) and AtLYK5. Upon binding of this compound, AtLYK5 forms a heterodimer with AtCERK1.[1] This binding event triggers a series of intracellular responses, including an influx of calcium ions (Ca²⁺) and the activation of a mitogen-activated protein kinase (MAPK) cascade.[8] This cascade ultimately leads to the transcriptional activation of defense-related genes, resulting in the production of antimicrobial compounds and bolstering the plant's resistance to pathogens.[1][2]

Visualization: this compound-Induced Plant Defense Signaling Pathway

Caption: Simplified this compound signaling pathway in plants.

References

- 1. benchchem.com [benchchem.com]

- 2. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Immunomodulatory Effects of Chitohexaose

Introduction

This compound, a low molecular weight chitooligosaccharide, is emerging as a significant immunomodulatory agent with therapeutic potential, particularly in conditions characterized by excessive inflammation, such as sepsis.[1][2][3] Unlike many immunomodulators that act as broad activators or suppressors, this compound exhibits a nuanced mechanism, selectively promoting an anti-inflammatory, tissue-reparative phenotype in macrophages while simultaneously inhibiting potent inflammatory responses.[1][2][4] This dual activity is primarily mediated through its interaction with Toll-like receptor 4 (TLR4), the same receptor that recognizes the bacterial endotoxin (B1171834) lipopolysaccharide (LPS).[1][2][3][5] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its signaling pathways.

Mechanism of Action: The TLR4 Dichotomy

The primary immunomodulatory effect of this compound centers on its unique interaction with the TLR4 signaling complex on macrophages and monocytes.[1][2][3] While LPS, a component of Gram-negative bacteria, activates the classical inflammatory pathway through TLR4, leading to the production of pro-inflammatory cytokines, this compound engages TLR4 to induce a distinct, alternative activation pathway.[1][2][6]

-

Competitive Inhibition of LPS Signaling: this compound can competitively bind to the active sites of TLR4, thereby blocking LPS-induced inflammatory signaling.[1][2] This prevents the "cytokine storm" associated with conditions like endotoxemia by inhibiting the production of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3]

-

Induction of Alternate Macrophage Activation: Concurrently, this compound binding to TLR4 initiates a non-canonical signaling cascade that polarizes macrophages towards an alternative, anti-inflammatory phenotype.[1][2][4][6] This state is characterized by the upregulation of Arginase-1, which is involved in tissue repair, and the secretion of high levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3] Studies have shown that macrophages from C3H/HeJ mice, which have a non-functional TLR4, do not respond to this compound, confirming the critical role of this receptor.[1][3][5]

The ability of a single ligand, this compound, to induce a protective, anti-inflammatory response through the very receptor responsible for potent inflammatory activation by LPS presents a novel therapeutic strategy for managing inflammatory diseases.[1][2][3]

Caption: this compound interaction with the TLR4 receptor.

Quantitative Data Summary

The immunomodulatory effects of this compound and its analogs have been quantified in several key studies. The following tables summarize these findings.

Table 1: In Vitro Effects of this compound on Immune Cells

| Cell Type | Stimulus | This compound (COS6) / Analog | Effect | Reference |

| RAW 264.7 Macrophages | LPS | This compound (COS6) | >50% reduction in mRNA levels of iNOS, IL-6, and IL-1β. | [7] |

| RAW 264.7 Macrophages | LPS | This compound (COS6) | >50% reduction in the production of IL-6 and TNF-α. | [7] |

| Murine Macrophages | This compound | Not specified | Upregulation of Arginase-1. | [1][3] |

| Human Monocytes | This compound | Not specified | Release of high levels of IL-10. | [1][3] |

| Human PBMCs | None | AVR-25 (this compound Analog) | Stimulates IL-10 production. | [4] |

Table 2: In Vivo Effects of this compound and Analogs

| Animal Model | Condition | Treatment | Key Outcomes | Reference |

| BALB/c and C57BL/6 Mice | Endotoxemia (Lethal LPS dose) | Intraperitoneal this compound | Complete protection against mortality; reversed endotoxemia even 24/48 hrs after onset. | [1][2][3] |

| Young & Aged Mice | Polymicrobial Sepsis (CLP model) | IV AVR-25 (10 mg/kg), 6-12h post-CLP | Significantly increased survival; decreased pro-inflammatory cytokines (TNF-α, MIP-1, iNOS); improved bacterial clearance. | [4][8] |

Table 3: Receptor Binding Affinity

| Ligand | Receptor | Cell Type | Affinity (IC₅₀) | Reference |

| AVR-25 (this compound Analog) | TLR4 | Human Peripheral Blood Monocytes | 0.15 µM | [4][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature on this compound.

Protocol 1: In Vitro Macrophage Stimulation and Cytokine Analysis

Objective: To assess the effect of this compound on cytokine production by macrophages in the presence or absence of an inflammatory stimulus like LPS.

Methodology:

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency in 24-well plates.

-

Treatment: Cells are treated with various concentrations of this compound, LPS (e.g., 100 ng/mL), or a combination of both. A vehicle control (media only) is included.

-

Incubation: Plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, the culture supernatant is collected to measure secreted cytokines. The adherent cells are lysed to extract RNA or protein for further analysis.

-

Cytokine Quantification (ELISA): The concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Gene Expression (RT-qPCR): RNA is extracted from the cell lysates, reverse-transcribed to cDNA, and used for quantitative PCR to measure the mRNA expression levels of target genes (e.g., Tnf, Il6, Il10, Arg1).

Caption: Experimental workflow for in vitro macrophage studies.

Protocol 2: Mouse Model of Endotoxemia

Objective: To evaluate the protective effect of this compound against lethal endotoxemia in vivo.

Methodology:

-

Animal Model: 8-10 week old mice (e.g., BALB/c) are used.

-

Treatment Groups:

-

Control Group: Receives vehicle (e.g., saline).

-

LPS Group: Receives a lethal dose of LPS (e.g., 15 mg/kg body weight) via intraperitoneal (IP) injection.

-

Prophylactic Group: Receives this compound (IP) prior to the lethal LPS challenge.

-

Therapeutic Group: Receives this compound (IP) at various time points (e.g., 6, 24, 48 hours) after the LPS challenge.[2][3]

-

-

Monitoring: Mice are monitored for survival over a defined period (e.g., 7 days).

-

Sample Collection: At specified time points, blood may be collected for serum cytokine analysis (ELISA). Tissues (e.g., liver, spleen) can be harvested for histopathological analysis or to assess inflammatory cell infiltration.

Signaling Pathway Visualization

The dual role of this compound in modulating TLR4 signaling can be visualized to better understand its logical relationship with the canonical LPS pathway.

Caption: Logical relationship of this compound and LPS at TLR4.

Implications for Drug Development

The unique immunomodulatory profile of this compound makes it a compelling candidate for therapeutic development.

-

Sepsis and Endotoxemia: Its ability to both block the LPS-induced inflammatory cascade and promote an anti-inflammatory state offers a two-pronged approach to treating sepsis, a condition with high mortality and limited treatment options.[1][2][3] The efficacy of this compound and its analogs in protecting mice from lethal endotoxemia, even when administered therapeutically, underscores this potential.[1][8]

-

Anti-Inflammatory Therapy: Beyond sepsis, this compound could be explored for other inflammatory conditions where TLR4 signaling plays a pathogenic role.

-

Adjuvant Potential: By skewing the immune response, it may also have applications as an adjuvant in vaccines or as part of a combination therapy to modulate immune responses in oncology or autoimmunity.

This compound represents a sophisticated immunomodulator that finely tunes the host immune response through a specific interaction with the TLR4 receptor. It competitively inhibits the detrimental hyperinflammation triggered by endotoxins while simultaneously activating a beneficial, anti-inflammatory, and pro-repair macrophage phenotype. The quantitative data from both in vitro and in vivo studies strongly support its potential as a therapeutic agent. For drug development professionals, this compound and its analogs offer a novel and promising avenue for creating targeted therapies for sepsis and other severe inflammatory disorders.

References

- 1. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]

- 2. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] this compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial activity of chitohexaose against pathogens.

An In-depth Technical Guide on the Antimicrobial Activity of Chitohexaose for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a chitin-derived oligosaccharide consisting of six β-1,4-linked D-glucosamine units, has garnered significant attention within the scientific community for its diverse biological activities. As a member of the chitooligosaccharide (COS) family, it possesses favorable properties such as higher solubility and lower viscosity compared to its parent polymer, chitosan (B1678972).[1] The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents, and this compound presents a promising avenue of research. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound against a range of pathogens, details the experimental protocols for its evaluation, and elucidates the underlying mechanisms of action through structured data and visual diagrams.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of this compound and other chitooligosaccharides is influenced by factors such as their degree of polymerization (DP) and degree of deacetylation (DD). Generally, a higher degree of deacetylation leads to increased antimicrobial activity.[2] While the effect of the degree of polymerization can vary depending on the target microorganism, a DP of 5 or greater is often considered essential for antibacterial activity.[1]

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of chitooligosaccharides, including this compound, against various pathogens.

| Pathogen | Strain | Antimicrobial Metric | Concentration | Reference |

| Staphylococcus epidermidis | ATCC 12228 | MIC | <0.25 mg/mL | [1] |

| Candida albicans | ATCC 10231 | MIC | 0.5 mg/mL | [1] |

| Various Bacteria | Not Specified | Inhibitory Diameter (DP 4) | 19 ± 0.20 mm (at 0.1%) | [2] |

Note: The data for S. epidermidis and C. albicans were obtained using a mixture of chitooligosaccharides, where this compound was a component.

Mechanism of Antimicrobial Action

The primary mechanism underlying the antimicrobial activity of this compound is attributed to its polycationic nature at acidic pH. This allows for electrostatic interactions with negatively charged components on the microbial cell surface, leading to cell damage and death.

Bacterial Pathogens

Against bacteria, the positively charged amino groups of this compound interact with negatively charged molecules on the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[3] This interaction disrupts the cell membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death.[1] For some Gram-positive bacteria, lipoteichoic acid (LTA) may serve as a molecular bridge between the bacterial membrane and the chito-oligosaccharide.[3]

Proposed mechanism of this compound antimicrobial activity against bacteria.

Fungal Pathogens

The antifungal activity of chito-oligosaccharides also involves interactions with the cell membrane, leading to increased permeability. Several signaling pathways within fungal cells, such as the Hog1, Cek1/Cek2, Mkc1, Ras1-cAMP, and calcineurin cascades, have been proposed to be associated with the response to chitosan and its derivatives.[4]

Immunomodulatory Effects Relevant to Infection

Beyond its direct antimicrobial properties, this compound exhibits significant immunomodulatory effects. It can activate macrophages through an alternative pathway via Toll-like receptor 4 (TLR4).[5][6] This activation leads to the production of anti-inflammatory cytokines like IL-10, while inhibiting the production of pro-inflammatory molecules such as TNF-α, IL-1β, and IL-6 that are typically induced by bacterial endotoxins like LPS.[5] This dual action of direct antimicrobial activity and modulation of the host immune response makes this compound a particularly interesting candidate for the development of therapies against sepsis.[5][7][8]

This compound interaction with the TLR4 signaling pathway in macrophages.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of the antimicrobial activity of this compound. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is performed in 96-well microtiter plates to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

-

This compound stock solution (sterile)

-

Mueller Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial or fungal inoculum

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension and adjust its concentration to 10^5 CFU/mL for bacteria and 10^4 CFU/mL for yeast in MHB.[1]

-

Serial Dilutions: Prepare serial dilutions of the this compound stock solution in MHB directly in the 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 0.25–2 mg/mL).[1]

-

Inoculation: Add the prepared inoculum to each well containing the this compound dilutions.

-

Controls: Include a positive control (microorganism in MHB without this compound) and a negative control (MHB only).[1]

-

Incubation: Incubate the plates at 35 ± 2 °C with agitation (200 rpm) for 24 to 48 hours.[1]

-

MIC Determination: Measure the optical density at 595 nm using a microplate reader. The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the microorganism.[1]

Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This compound demonstrates significant potential as a novel antimicrobial agent, exhibiting direct activity against a range of bacterial and fungal pathogens. Its unique mechanism of action, involving the disruption of microbial cell membranes, coupled with its immunomodulatory properties, makes it a compelling candidate for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts in harnessing the therapeutic potential of this compound to combat infectious diseases.

References

- 1. Antimicrobial Activity of Chitosan Oligosaccharides with Special Attention to Antiparasitic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial effect of chitooligosaccharides produced by chitosanase from Pseudomonas CUY8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chitohexaose: A Potent Elicitor of Plant Defense Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chitohexaose, a hexamer of N-acetylglucosamine, is a well-characterized microbe-associated molecular pattern (MAMP) that potently activates the plant innate immune system. As a structural component of fungal cell walls, its perception by plant cells serves as a key indicator of potential pathogen invasion, triggering a cascade of defense responses collectively known as MAMP-triggered immunity (MTI). This technical guide provides an in-depth overview of the core mechanisms of this compound-induced plant defense, presenting quantitative data on its elicitor activity, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating novel strategies for enhancing plant resilience and developing new crop protection agents.

Introduction: The Role of Chitin (B13524) Fragments in Plant Immunity

Plants have evolved sophisticated surveillance systems to detect non-self molecules, particularly those associated with microbial pathogens.[1] Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is a major structural component of fungal cell walls and the exoskeletons of insects, but is absent in plants.[2] During attempted infection, plant-secreted chitinases can degrade fungal cell walls, releasing chitin fragments (chitooligosaccharides) of varying lengths.[3] Among these, this compound and other short-chain oligomers (with a degree of polymerization from 6 to 8) have been identified as highly active elicitors of plant defense responses.[4]

The recognition of these chitin fragments initiates a robust and broad-spectrum immune response, enhancing the plant's resistance to a wide range of pathogens.[5] This MTI is characterized by a series of rapid cellular and molecular changes, including ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and extensive transcriptional reprogramming leading to the synthesis of defense-related proteins and antimicrobial compounds.[6] Understanding the intricacies of this compound-mediated defense activation is paramount for the development of novel bio-pesticides and plant health-promoting compounds.

The this compound Signaling Pathway

The perception of this compound at the cell surface and the subsequent signal transduction to the nucleus involve a series of well-orchestrated molecular events. The core of this pathway is conserved across many plant species.

Perception at the Cell Surface

The initial recognition of this compound is mediated by a receptor complex at the plasma membrane.[2] In the model plant Arabidopsis thaliana, this complex is primarily composed of Lysin Motif (LysM) receptor-like kinases (RLKs) and receptor-like proteins (RLPs). The key players are:

-

LYK5 (LysM-containing Receptor-like Kinase 5): This protein is believed to be the primary high-affinity binding protein for chitin oligomers.[2]

-

CERK1 (Chitin Elicitor Receptor Kinase 1): Upon this compound binding to LYK5, CERK1 is recruited to form a functional receptor complex. CERK1 possesses an intracellular kinase domain that is essential for initiating downstream signaling.[2][7]

In rice (Oryza sativa), the receptor system involves OsCERK1 and a LysM-containing receptor-like protein called CEBiP (Chitin Elicitor-Binding Protein), which lacks an intracellular kinase domain.[8]

Downstream Signaling Cascade

Activation of the receptor complex triggers a rapid and complex intracellular signaling cascade:

-

Activation of Receptor-Like Cytoplasmic Kinases (RLCKs): The activated CERK1 phosphorylates downstream RLCKs, which act as signal relay molecules.[9]

-

Reactive Oxygen Species (ROS) Burst: One of the earliest responses is a rapid and transient production of ROS, primarily in the apoplast.[10] This "oxidative burst" is mediated by the activation of plasma membrane-localized NADPH oxidases, such as RBOHD.[9] ROS act as signaling molecules and also have direct antimicrobial effects.

-

MAPK Cascade Activation: this compound perception leads to the sequential phosphorylation and activation of a MAPK cascade (MAPKKK, MAPKK, and MAPK).[2] This phosphorylation cascade amplifies the initial signal and targets various downstream components, including transcription factors.[11]

-

Calcium Influx: A rapid and transient increase in cytosolic calcium concentration ([Ca²⁺]cyt) is another hallmark of this compound signaling.[4][12] Calcium acts as a crucial second messenger, modulating the activity of various proteins, including calcium-dependent protein kinases (CDPKs).

-

Transcriptional Reprogramming: The signaling cascade culminates in the nucleus, where it activates specific transcription factors, such as WRKYs.[2] This leads to a massive reprogramming of gene expression, with the upregulation of hundreds of defense-related genes.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. core.ac.uk [core.ac.uk]

- 3. Chitinase Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jipb.net [jipb.net]

- 8. escholarship.org [escholarship.org]

- 9. plasticity.webs.upv.es [plasticity.webs.upv.es]

- 10. Genome-Wide Identification of a Maize Chitinase Gene Family and the Induction of Its Expression by Fusarium verticillioides (Sacc.) Nirenberg (1976) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli | Springer Nature Experiments [experiments.springernature.com]

- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Degree of Acetylation in Chitohexaose Function: A Technical Guide for Researchers

Abstract: Chitohexaose, a chitooligosaccharide composed of six glucosamine (B1671600) and/or N-acetylglucosamine units, exhibits a wide range of biological activities, including immunomodulatory, antimicrobial, and plant-eliciting effects. These functions are critically dependent on its structural properties, most notably the degree of acetylation (DA), which dictates the ratio of acetylated to deacetylated units. The presence or absence of N-acetyl groups alters the molecule's charge, solubility, and conformation, thereby modulating its interaction with biological receptors and enzymes. This technical guide provides an in-depth analysis of how the DA of this compound influences its function, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic and agricultural potential of precisely defined chito-oligosaccharides.

Introduction

Chitooligosaccharides (COS) are breakdown products of chitin (B13524) or chitosan (B1678972), composed of D-glucosamine (GlcN, denoted as 'D') and N-acetyl-D-glucosamine (GlcNAc, denoted as 'A') units. This compound, a hexamer, is of particular interest due to its potent and specific bioactivities. The biological functions of this compound are not uniform; they are profoundly influenced by the number and position of N-acetyl groups along the six-unit chain—a property defined as the Degree of Acetylation (DA).

The DA can range from 0% (fully deacetylated; (GlcN)₆) to 100% (fully acetylated; (GlcNAc)₆, also known as hexa-N-acetylthis compound). This structural variation is critical, as the positively charged amino groups on deacetylated units and the neutral acetylated units govern the molecule's interaction with cellular targets. Consequently, this compound molecules with different DAs can trigger distinct, and sometimes opposing, biological responses. Understanding this structure-function relationship is paramount for developing targeted applications, from anti-inflammatory drugs to agricultural biostimulants.

Influence of DA on this compound Biological Functions

The degree of acetylation is a master variable controlling the biological effects of this compound. The following sections summarize the current understanding of how DA modulates its key functions, with quantitative data presented for comparison.

Immunomodulatory Effects

This compound can act as both an anti-inflammatory and a pro-inflammatory agent, a duality largely governed by its DA. The charge distribution determined by the DA affects its ability to interact with immune receptors like Toll-like Receptor 4 (TLR4).

-

Anti-inflammatory Activity: Fully deacetylated (fdCOS) and fully acetylated (faCOS) forms have demonstrated the ability to significantly reduce the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharides (LPS). The fully deacetylated this compound is known to bind to the active sites of TLR4, thereby inhibiting LPS-induced inflammation.

-

Pro-inflammatory Activity: In contrast, certain partially acetylated chitosans have been shown to induce a pro-inflammatory response, a phenomenon linked to the stability of nanoparticle formulations. While this data pertains to larger chitosan polymers, it highlights the nuanced role of intermediate DA values.

Table 1: Effect of Chito-oligosaccharide DA on Immune Response Markers

| Degree of Acetylation (DA) | System / Cell Line | Marker | Effect | Reference |

| Fully Deacetylated (fdCOS) | Murine Macrophages (RAW 264.7) | TNF-α | Significant Reduction | |

| Partially Acetylated (paCOS) | Murine Macrophages (RAW 264.7) | TNF-α | No Significant Effect | |

| Fully Acetylated (faCOS) | Murine Macrophages (RAW 264.7) | TNF-α | Significant Reduction | |

| 2%, 25%, 46%, 63% (in NPs) | Human Macrophages/Neutrophils | Pro-inflammatory Cytokines | Increased Release | |

| 16% (in stable NPs) | Human Macrophages/Neutrophils | Pro-inflammatory Cytokines | No Change |

Antimicrobial Activity

The antimicrobial properties of chitosan and its oligomers are strongly correlated with the density of cationic charges, which is inversely proportional to the DA. A lower DA means more protonated amino groups (-NH₃⁺) at acidic pH, which can interact with and disrupt negatively charged microbial cell membranes.

-

Mechanism: The primary mechanism involves the electrostatic interaction between the positively charged this compound and negatively charged components on the microbial surface, leading to membrane destabilization and cell death.

-